3-Methyl-2-phenyl-1,2-oxazolidin-5-ol

Description

Overview of 1,2-Oxazolidine Heterocycles in Organic Chemistry

1,2-Oxazolidines are five-membered heterocyclic compounds containing both a nitrogen and an oxygen atom in adjacent positions (1 and 2 of the ring). This arrangement distinguishes them from their isomeric counterparts, the 1,3-oxazolidines, where the heteroatoms are separated by a carbon atom. The 1,2-oxazolidine ring system, also known as isoxazolidine (B1194047), is a key structural motif in a number of biologically active molecules and serves as a versatile building block in the synthesis of more complex chemical architectures. nih.govmdpi.comnih.gov The inherent reactivity of the N-O bond allows for various chemical transformations, making these heterocycles valuable intermediates in the preparation of amino alcohols and other important organic compounds. mdpi.comnih.gov

The significance of the broader oxazolidine (B1195125) class is underscored by the existence of oxazolidinone antibiotics, a critical class of drugs effective against multidrug-resistant Gram-positive bacteria. sdiarticle5.com While 3-Methyl-2-phenyl-1,2-oxazolidin-5-ol is not an oxazolidinone, the extensive research into this related class highlights the general importance of five-membered nitrogen- and oxygen-containing heterocycles in medicinal chemistry. nih.gov

Structural Classification and Nomenclature Pertinent to this compound

The systematic name for the compound of interest is This compound . According to IUPAC nomenclature, the numbering of the 1,2-oxazolidine ring begins with the oxygen atom as position 1 and proceeds towards the nitrogen atom as position 2.

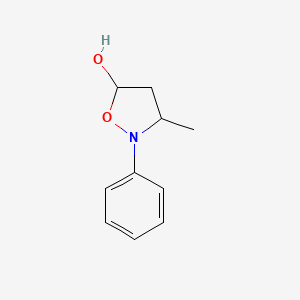

The structure of this compound features:

A five-membered 1,2-oxazolidine ring.

A methyl group attached to the nitrogen atom at position 3.

A phenyl group attached to the nitrogen atom at position 2.

A hydroxyl group (-OH) at position 5.

The presence of chiral centers at positions 3 and 5 indicates that this compound can exist as multiple stereoisomers. The stereochemistry of substituted isoxazolidines is a complex area of study, often investigated using advanced spectroscopic techniques such as 2D NMR. researchgate.net

Historical Context of Research on Analogous Oxazolidine Systems

Research into oxazolidine-containing compounds dates back to the late 19th and early 20th centuries. The synthesis of the parent 2-oxazolidinone (B127357), a related heterocyclic system, was first reported in 1888. wikipedia.org The development of the Huisgen 1,3-dipolar cycloaddition in the mid-20th century provided a powerful and versatile method for the synthesis of five-membered heterocycles, including isoxazolidines. wikipedia.orgorganic-chemistry.org This reaction, involving the addition of a 1,3-dipole (such as a nitrone) to a dipolarophile (such as an alkene), has become a cornerstone in the synthesis of these ring systems. wikipedia.orgorganic-chemistry.org

While much of the historical and recent research has focused on the more common 1,3-oxazolidine and 2-oxazolidinone scaffolds, particularly due to the discovery of their potent antibiotic activity, the foundational principles of their synthesis and stereochemical analysis have laid the groundwork for investigating less common isomers like the 1,2-oxazolidines. sdiarticle5.comnih.gov The study of 1,3-dipolar cycloaddition reactions of nitrones, which are key to forming the 1,2-oxazolidine core, has been an active area of research for decades, with a focus on controlling regio- and stereoselectivity. organic-chemistry.orgacs.orgmdpi.com

Current Research Trends and Unexplored Areas within the 1,2-Oxazolidine Class

Current research on 1,2-oxazolidines and their derivatives is largely centered on their synthesis and their utility as synthetic intermediates. The development of new catalytic and stereoselective methods for 1,3-dipolar cycloaddition reactions remains a significant focus, aiming to provide efficient access to enantiomerically pure isoxazolidines. nih.govorganic-chemistry.org These chiral heterocycles are valuable precursors for the synthesis of a variety of important molecules, including amino acids and β-lactams. organic-chemistry.orgmdpi.com

A key area of ongoing investigation is the functionalization of the isoxazolidine ring. For instance, the synthesis of 3-substituted isoxazolidin-4-ols has been explored through hydroboration-oxidation reactions, highlighting the potential to introduce diverse substituents onto the heterocyclic core. beilstein-journals.orgresearchgate.net

Despite these advances, the specific compound This compound and its close analogues appear to be a relatively underexplored area of the 1,2-oxazolidine class. While its synthesis via the cycloaddition of a nitrone derived from N-phenylhydroxylamine and crotonaldehyde (B89634) is known, there is a lack of published research detailing its specific properties, biological activity, or potential applications. chemsrc.com This represents a potential opportunity for future research to explore the chemical and biological space occupied by this and related 3-substituted-2-phenyl-1,2-oxazolidin-5-ols.

Detailed Research Findings

While specific research dedicated solely to this compound is limited in publicly available literature, its synthesis is understood to proceed via a well-established reaction pathway.

Synthesis of this compound

The primary route for the synthesis of the 1,2-oxazolidine ring is the [3+2] cycloaddition reaction between a nitrone and an alkene. wikipedia.org For this compound, the likely synthetic pathway involves the reaction of a nitrone derived from N-phenylhydroxylamine with crotonaldehyde. chemsrc.com

The reaction can be depicted as follows:

Formation of the Nitrone: N-phenylhydroxylamine reacts with an aldehyde or ketone to form a nitrone. In this case, the specific nitrone precursor would be N-phenylhydroxylamine.

1,3-Dipolar Cycloaddition: The in situ generated nitrone then undergoes a 1,3-dipolar cycloaddition with crotonaldehyde (but-2-enal), which acts as the dipolarophile. This reaction forms the 1,2-oxazolidine ring.

The regioselectivity and stereoselectivity of such cycloadditions are influenced by the electronic and steric properties of the substituents on both the nitrone and the alkene. researchgate.net

| Reactant | Role | CAS Number |

| N-Phenylhydroxylamine | Nitrone Precursor | 100-65-2 |

| Crotonaldehyde | Dipolarophile | 123-73-9 |

Structure

3D Structure

Properties

CAS No. |

114056-75-6 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

3-methyl-2-phenyl-1,2-oxazolidin-5-ol |

InChI |

InChI=1S/C10H13NO2/c1-8-7-10(12)13-11(8)9-5-3-2-4-6-9/h2-6,8,10,12H,7H2,1H3 |

InChI Key |

PNDDHMNOIIDOQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(ON1C2=CC=CC=C2)O |

Origin of Product |

United States |

Reactivity and Chemical Transformations of the 3 Methyl 2 Phenyl 1,2 Oxazolidin 5 Ol Ring System

Ring-Opening Reactions and Pathways

The inherent strain in the five-membered oxazolidine (B1195125) ring, coupled with the presence of two heteroatoms, makes it prone to cleavage under various conditions. The regioselectivity and stereoselectivity of these reactions are often influenced by the nature of the substituents and the reaction conditions employed.

Acid-Catalyzed Ring Opening

The 1,2-oxazolidine ring is susceptible to cleavage under acidic conditions. The acid-catalyzed hydrolysis of N-phenyl-1,3-oxazolidines has been studied, and the mechanism is believed to involve protonation of the ring oxygen, followed by ring opening to form a stabilized carbocation or an iminium ion intermediate. scribd.comcapes.gov.bracs.orgwikipedia.orgacs.org In the case of 3-methyl-2-phenyl-1,2-oxazolidin-5-ol, protonation of the oxygen atom at position 1 would be the initial step, weakening the C5-O1 bond. Subsequent cleavage of this bond would lead to a resonance-stabilized carbocation at C5, which can then be attacked by water or other nucleophiles present in the medium. The phenyl group at the nitrogen atom can influence the reaction rate and the stability of the intermediates. General acid catalysis has been observed in the hydrolysis of some oxazolidines, indicating that the buffer components can participate in the ring-opening process. scribd.comcapes.gov.br

The general pathway for the acid-catalyzed hydrolysis can be depicted as follows:

Table 1: Postulated Intermediates in Acid-Catalyzed Ring Opening

| Step | Intermediate | Description |

| 1 | Protonated Oxazolidine | The reaction is initiated by the protonation of the ring oxygen atom. |

| 2 | Carbocation/Iminium Ion | Cleavage of the C5-O1 bond leads to the formation of a resonance-stabilized intermediate. |

| 3 | Acyclic Product | Nucleophilic attack on the intermediate yields the final ring-opened product. |

Nucleophilic Ring Opening with Specific Reagents

The oxazolidine ring can also be opened by the action of strong nucleophiles, such as organometallic reagents. Grignard reagents, for instance, are known to react with 1,3-oxazolidines, leading to the formation of amino alcohols after cleavage of the ring. colab.wsclockss.orgnih.govmasterorganicchemistry.comorganic-chemistry.org In the context of this compound, a Grignard reagent (R-MgX) could potentially attack the electrophilic C5 carbon. This would involve the cleavage of the C5-O1 bond, with the magnesium coordinating to the oxygen atom. Subsequent workup would yield an N-substituted amino alcohol. The regioselectivity of the attack would be influenced by the steric and electronic effects of the methyl and phenyl substituents.

A plausible mechanism for the reaction with a Grignard reagent is outlined below:

Table 2: Proposed Steps in Nucleophilic Ring Opening with Grignard Reagents

| Step | Description |

| 1 | Nucleophilic Attack |

| 2 | Ring Cleavage |

| 3 | Protonation |

Thermal or Photochemical Ring Cleavage

Reactions Involving the Hydroxyl Group at C5

The hydroxyl group at the C5 position of the oxazolidine ring behaves as a typical secondary alcohol and can undergo a range of standard chemical transformations.

Oxidation and Reduction Pathways

Oxidation: The secondary hydroxyl group at C5 can be oxidized to a ketone (a 1,2-oxazolidin-5-one) using standard oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions would be expected to effect this transformation without cleaving the oxazolidine ring. The resulting 3-methyl-2-phenyl-1,2-oxazolidin-5-one would be a valuable intermediate for further synthetic modifications. In a related study, the aerobic oxidation of a 14-hydroxy opioid derivative led to the formation of an oxazolidine ring structure. nih.gov

Reduction: While the C5 position already bears a hydroxyl group, formal reduction is not applicable. However, if the C5 position were a carbonyl group (an oxazolidin-5-one), it could be reduced back to the hydroxyl group using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Esterification and Etherification Reactions

Esterification: The C5-hydroxyl group can be readily esterified with acylating agents such as acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534). This reaction would yield the corresponding C5-ester of this compound. The reaction is expected to proceed via a standard nucleophilic acyl substitution mechanism.

Etherification: Etherification of the C5-hydroxyl group can be achieved under Williamson ether synthesis conditions. This would involve deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form the corresponding alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to furnish the C5-ether.

Table 3: Summary of Potential Reactions at the C5-Hydroxyl Group

| Reaction | Reagent(s) | Expected Product |

| Oxidation | PCC, PDC, Swern oxidation | 3-Methyl-2-phenyl-1,2-oxazolidin-5-one |

| Esterification | Acyl chloride/anhydride, base | C5-Ester of this compound |

| Etherification | 1. Strong base (e.g., NaH) 2. Alkyl halide | C5-Ether of this compound |

Transformations at the Nitrogen Atom (N3)

The nitrogen atom at the 3-position of the 1,2-oxazolidine ring is a key site for functionalization. Its nucleophilic character allows for a range of reactions, primarily alkylation and acylation, which introduce new substituents and can significantly alter the chemical properties of the molecule.

Alkylation and Acylation Reactions

The lone pair of electrons on the N3 nitrogen atom makes it susceptible to electrophilic attack by alkylating and acylating agents.

Alkylation: N-alkylation of 2-phenyl-1,2-oxazolidine derivatives can be achieved using various alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base to neutralize the resulting acid. The choice of base and solvent can influence the reaction efficiency. While specific data on this compound is limited, analogous reactions on related N-aryl oxazolidines suggest that this transformation is feasible. For instance, the N-alkylation of quinazolinone derivatives has been successfully carried out using different alkyl halides researchgate.net.

Acylation: N-acylation introduces a carbonyl group onto the nitrogen atom, forming an N-acyl derivative. This is typically accomplished using acyl chlorides or acid anhydrides. Methods for the N-acylation of similar oxazolidinone systems are well-documented and often employ a base like triethylamine or pyridine to scavenge the HCl produced nih.govacs.org. A mild method for the N-acylation of oxazolidinones utilizes acid fluorides and mild bases, resulting in high yields of the N-acylated products nih.gov. These methods can be extrapolated to the acylation of this compound.

Table 1: Representative Alkylation and Acylation Reactions at N3

| Reaction Type | Reagent | Catalyst/Base | Expected Product |

|---|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | K₂CO₃ | 3-Methyl-3-ethyl-2-phenyl-1,2-oxazolidin-5-ol |

| Benzyl Bromide (C₆H₅CH₂Br) | NaH | 3-Benzyl-3-methyl-2-phenyl-1,2-oxazolidin-5-ol | |

| Acylation | Acetyl Chloride (CH₃COCl) | Triethylamine | 3-Acetyl-3-methyl-2-phenyl-1,2-oxazolidin-5-ol |

| Benzoyl Chloride (C₆H₅COCl) | Pyridine | 3-Benzoyl-3-methyl-2-phenyl-1,2-oxazolidin-5-ol |

N-Substituent Effects on Reactivity

Electronic Effects: Electron-donating groups (EDGs) on the nitrogen, such as alkyl groups, increase the electron density on the nitrogen, enhancing its nucleophilicity and making it more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs), such as acyl or sulfonyl groups, decrease the electron density on the nitrogen, reducing its nucleophilicity and making subsequent N-alkylation or N-acylation more challenging. These effects also influence the stability of the ring, with EWGs potentially making the ring more susceptible to cleavage under certain conditions. The electronic effects of substituents on the reactivity of heterocyclic systems are a well-established principle in organic chemistry nih.gov.

Steric Effects: The size of the N-substituent can sterically hinder the approach of reagents to the nitrogen atom or other parts of the ring. A bulky substituent can slow down or even prevent reactions at the nitrogen. Furthermore, steric hindrance can influence the regioselectivity of reactions on other parts of the molecule, such as the phenyl ring, by directing incoming groups to less hindered positions nih.gov.

Reactions at the Phenyl Substituent (C2)

The phenyl group attached to the C2 position of the oxazolidine ring is another site for chemical modification. Its reactivity is characteristic of aromatic compounds, primarily undergoing electrophilic aromatic substitution.

Electrophilic Aromatic Substitution on the Phenyl Ring

The 1,2-oxazolidine ring, specifically the nitrogen atom, generally acts as an ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions on the attached phenyl ring. This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic system, stabilizing the arenium ion intermediate formed during the attack at the ortho and para positions wikipedia.org. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: The introduction of a nitro group (-NO₂) onto the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. Due to the activating nature of the oxazolidine ring, the reaction is expected to yield a mixture of ortho- and para-nitro isomers. A study on the nitration of 2,5-diphenyl-1,3,4-oxadiazole (B188118) showed that the reaction conditions significantly influence the product distribution between meta and para isomers rsc.org.

Halogenation: Halogens such as bromine and chlorine can be introduced onto the phenyl ring using the respective halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The reaction is anticipated to produce ortho- and para-halogenated products.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation allow for the introduction of alkyl and acyl groups, respectively, onto the phenyl ring wikipedia.orgmasterorganicchemistry.com. These reactions are catalyzed by strong Lewis acids like AlCl₃ wikipedia.org. The oxazolidine ring is expected to direct the incoming electrophile to the ortho and para positions.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on the C2-Phenyl Ring

| Reaction Type | Reagents | Expected Major Products (Isomers) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(4-Nitrophenyl)-3-methyl-1,2-oxazolidin-5-ol, 2-(2-Nitrophenyl)-3-methyl-1,2-oxazolidin-5-ol |

| Bromination | Br₂, FeBr₃ | 2-(4-Bromophenyl)-3-methyl-1,2-oxazolidin-5-ol, 2-(2-Bromophenyl)-3-methyl-1,2-oxazolidin-5-ol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-(4-Acetylphenyl)-3-methyl-1,2-oxazolidin-5-ol, 2-(2-Acetylphenyl)-3-methyl-1,2-oxazolidin-5-ol |

Functionalization of the Phenyl Group

Beyond electrophilic substitution, the phenyl group can be functionalized through various other means, often involving the initial introduction of a functional group via EAS, which can then be further transformed. For instance, a nitro group can be reduced to an amino group, which can then undergo a wide range of reactions such as diazotization followed by substitution. Similarly, a halogen atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, significantly expanding the molecular diversity. The functionalization of phenyl rings is a cornerstone of modern organic synthesis acs.org.

Stereochemical Aspects and Conformational Analysis of 3 Methyl 2 Phenyl 1,2 Oxazolidin 5 Ol and Analogs

Chiral Centers and Stereoisomerism within the 1,2-Oxazolidine Framework

The structure of 3-Methyl-2-phenyl-1,2-oxazolidin-5-ol inherently possesses multiple stereogenic centers, leading to a variety of possible stereoisomers. The carbon atoms at position 3 (C3) and position 5 (C5) of the 1,2-oxazolidine ring are chiral centers due to being attached to four different substituent groups. The C3 atom is bonded to the nitrogen, a methyl group, a hydrogen atom, and the C4 of the ring. The C5 atom is connected to the oxygen of the ring, a hydroxyl group, a hydrogen atom, and the C4.

The nitrogen atom at position 2 (N2) can also be a stereocenter if its inversion is restricted, which can be the case in certain substituted oxazolidines. When the nitrogen atom is substituted with a phenyl group, the barrier to inversion can be significant enough to allow for the isolation of stable atropisomers at room temperature. Therefore, this compound has potentially three chiral centers: C3, C5, and N2.

With three chiral centers, the maximum number of possible stereoisomers is 2³, which equals eight. These stereoisomers exist as four pairs of enantiomers. The relative configuration of the substituents at C3 and C5 determines whether the diastereomers are cis or trans.

Table 1: Possible Stereoisomers of this compound

| Stereocenter | Configuration | Diastereomeric Relationship |

| C3, C5, N2 | (3R, 5R, 2R) | Enantiomer of (3S, 5S, 2S) |

| C3, C5, N2 | (3R, 5R, 2S) | Enantiomer of (3S, 5S, 2R) |

| C3, C5, N2 | (3R, 5S, 2R) | Enantiomer of (3S, 5R, 2S) |

| C3, C5, N2 | (3R, 5S, 2S) | Enantiomer of (3S, 5R, 2R) |

Diastereoselectivity and Enantioselectivity in Synthetic Routes

The synthesis of substituted oxazolidines, including 1,2-oxazolidine derivatives, often allows for a high degree of stereochemical control. wikipedia.org The choice of chiral starting materials, reagents, and reaction conditions can dictate the formation of specific diastereomers and enantiomers. acs.orgmdpi.comorganic-chemistry.org

Control of Relative Stereochemistry During Ring Closure

The relative stereochemistry of the substituents on the 1,2-oxazolidine ring is often established during the cyclization step. One common synthetic route to 1,2-oxazolidines is the reaction of a β-aminoalcohol with an aldehyde or ketone. wikipedia.org In the case of this compound, a plausible retrosynthetic analysis suggests precursors such as N-phenylhydroxylamine and crotonaldehyde (B89634). The 1,4-conjugate addition of the hydroxylamine (B1172632) to the α,β-unsaturated aldehyde would be a key step in forming the heterocyclic ring.

The diastereoselectivity of this ring closure is influenced by the geometry of the transition state. The substituents will preferentially adopt positions that minimize steric hindrance, leading to a more stable trans product over the cis isomer. The use of specific catalysts, such as Lewis acids, can enhance this diastereoselectivity by coordinating with the reactants and organizing the transition state. researchgate.net For instance, palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives has been shown to produce cis-disubstituted 1,3-oxazolidines with good to excellent diastereoselectivity. organic-chemistry.org Similar principles can be applied to the synthesis of 1,2-oxazolidines to control the relative stereochemistry between the C3-methyl and C5-hydroxyl groups.

Table 2: Representative Stereoselective Syntheses of Oxazolidine (B1195125) Derivatives

| Reaction Type | Catalyst/Auxiliary | Product Type | Stereoselectivity Achieved |

| Asymmetric Aldol (B89426)/Curtius Reaction nih.gov | Chiral Auxiliary | 4,5-Disubstituted Oxazolidin-2-one | High diastereoselectivity |

| Cycloaddition of Aziridines with Aldehydes organic-chemistry.org | Iron Porphyrin Lewis Acid | 1,3-Oxazolidines | High regio- and diastereoselectivity |

| Pd-Catalyzed Carboamination organic-chemistry.org | Palladium Catalyst | 2,4- and 2,5-Disubstituted 1,3-Oxazolidines | Good to excellent diastereoselectivity |

| Asymmetric Transfer Hydrogenation nih.gov | Chiral Catalyst | α-Chiral BCPs from oxazolidinone auxiliary | Excellent diastereoselectivity |

Stereochemical Outcome of Subsequent Transformations

The existing stereocenters in the this compound ring can direct the stereochemical outcome of subsequent reactions. This principle, known as substrate-controlled diastereoselection, is a powerful tool in asymmetric synthesis. For example, any transformation involving the hydroxyl group at C5 can be influenced by the stereochemistry at C3. The substituents on the ring can shield one face of the molecule, forcing an incoming reagent to attack from the less hindered side.

While specific transformations for this compound are not extensively documented, general principles from related systems apply. For instance, the ring-opening of non-activated 2-oxazolidinones with chalcogenolate anions proceeds with a high degree of regioselectivity, demonstrating how the inherent structure of the ring dictates reactivity. nih.gov

Conformational Preferences of the 1,2-Oxazolidine Ring

The five-membered 1,2-oxazolidine ring is not planar and adopts a puckered conformation to relieve torsional strain. The exact conformation is a balance of minimizing angle strain, torsional strain, and steric interactions between substituents.

Ring Puckering and Preferred Conformations (e.g., Envelope)

Five-membered rings like oxazolidine typically exist in one of two puckered conformations: the envelope (or half-chair) conformation or the twist conformation. In the envelope conformation, four of the ring atoms are coplanar, while the fifth atom is out of the plane. For the 1,2-oxazolidine ring, it is likely to adopt an envelope conformation where one of the atoms, often a carbon, is puckered out of the plane of the other four atoms. The specific atom that is out of the plane can vary, leading to different envelope conformers.

Influence of Substituents (Methyl, Phenyl, Hydroxyl) on Conformation

The conformational equilibrium of the 1,2-oxazolidine ring in this compound is significantly influenced by the steric demands of its substituents. To minimize steric strain, bulky substituents will preferentially occupy positions that are pseudo-equatorial rather than pseudo-axial. libretexts.org

Phenyl Group at N2: The large phenyl group is expected to have a strong preference for a pseudo-equatorial position to avoid steric clashes with the substituents at C3 and C5.

Methyl Group at C3: The methyl group at C3 will also favor a pseudo-equatorial orientation to reduce 1,3-diaxial-like interactions.

Studies on related oxazolidine systems have shown that the nature and position of substituents have a profound effect on the ring's stability and conformation. nih.gov For instance, in substituted cyclohexanes, a large group like a tert-butyl group will almost exclusively occupy an equatorial position. libretexts.org A similar principle applies to the phenyl group in the 1,2-oxazolidine ring. The most stable conformation of this compound will be the one that places the bulky phenyl and methyl groups in pseudo-equatorial positions, minimizing steric repulsion.

Table 3: Predicted Conformational Preferences of Substituents on the 1,2-Oxazolidine Ring

| Substituent | Position | Predicted Preferred Orientation | Rationale |

| Phenyl | N2 | Pseudo-equatorial | Minimize steric hindrance with ring substituents. |

| Methyl | C3 | Pseudo-equatorial | Reduce 1,3-diaxial-like interactions. |

| Hydroxyl | C5 | Pseudo-equatorial | Minimize steric strain. |

Tautomerism and Isomeric Equilibria within the 1,2-Oxazolidin-5-ol System

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in understanding the chemical behavior of 1,2-oxazolidin-5-ol systems. For this compound, the primary tautomeric relationship to consider is ring-chain tautomerism. This involves an equilibrium between the cyclic hemiaminal form (the 1,2-oxazolidin-5-ol) and its open-chain aldehyde form, a β-(N-phenylhydroxylamino) aldehyde.

The position of this equilibrium is dictated by the relative thermodynamic stabilities of the cyclic and open-chain tautomers. Factors influencing this balance include the substitution pattern on the ring, the nature of the solvent, temperature, and pH. While specific experimental studies on the tautomeric equilibrium of this compound are not extensively available in the reviewed literature, the principles of tautomerism in related heterocyclic systems provide a framework for understanding its likely behavior.

Solvent-Dependent Tautomeric Forms

The solvent environment can significantly influence the position of the tautomeric equilibrium. The polarity of the solvent, its ability to form hydrogen bonds, and its dielectric constant can differentially stabilize the cyclic and open-chain forms. unn.edu.ngbeilstein-journals.orgresearchgate.net

In the case of this compound, the open-chain tautomer possesses a polar aldehyde group and an N-hydroxylamino group capable of hydrogen bonding. The cyclic form, a hemiaminal, also has a hydroxyl group that can participate in hydrogen bonding. The relative stabilization of these forms by a solvent is a nuanced interplay of these interactions.

Illustrative Data Table of Solvent Effects on Tautomeric Equilibrium

Below is a hypothetical data table illustrating the potential influence of different solvents on the tautomeric equilibrium of a 1,2-oxazolidin-5-ol system. The percentages are illustrative and based on general principles of solvent effects on similar equilibria.

| Solvent | Dielectric Constant (ε) | Predominant Tautomer (Hypothetical) | % Cyclic Form (Illustrative) | % Open-Chain Form (Illustrative) |

| n-Hexane | 1.88 | Cyclic | 85% | 15% |

| Chloroform | 4.81 | Cyclic | 70% | 30% |

| Acetone | 20.7 | Intermediate | 55% | 45% |

| Methanol (B129727) | 32.7 | Open-Chain | 40% | 60% |

| Water | 80.1 | Open-Chain | 25% | 75% |

Detailed Research Findings (General Principles):

Non-polar solvents , such as n-hexane, are less likely to form strong hydrogen bonds with the open-chain aldehyde and hydroxylamino groups. In such environments, intramolecular hydrogen bonding within the cyclic tautomer can be a stabilizing factor, potentially favoring the ring form.

Aprotic polar solvents , like acetone, can solvate the polar groups of both tautomers. The effect on the equilibrium would depend on the relative stabilization of the dipole moments of the two forms.

Protic polar solvents , such as methanol and water, are effective hydrogen bond donors and acceptors. They can form strong intermolecular hydrogen bonds with the open-chain tautomer's aldehyde and N-hydroxylamino groups, potentially stabilizing this form and shifting the equilibrium towards the open chain. unn.edu.ng Studies on other heterocyclic systems have demonstrated that solvents capable of hydrogen bonding can significantly impact tautomeric preferences. beilstein-journals.orgresearchgate.net

Interconversion Pathways Between Tautomers

The interconversion between the cyclic 1,2-oxazolidin-5-ol and its open-chain aldehyde tautomer proceeds through a dynamic process of ring-opening and ring-closing. This process can be catalyzed by either acid or base.

Acid-Catalyzed Interconversion:

Protonation: In the presence of an acid, the oxygen atom of the oxazolidine ring or the hydroxyl group can be protonated. Protonation of the ring oxygen weakens the C-O bond.

Ring Opening: The weakened C-O bond cleaves, leading to the formation of a resonance-stabilized carbocation intermediate.

Deprotonation: Loss of a proton from the hydroxyl group of the intermediate yields the open-chain aldehyde tautomer.

Base-Catalyzed Interconversion:

Deprotonation: A base can abstract the proton from the hydroxyl group of the 1,2-oxazolidin-5-ol, forming an alkoxide intermediate.

Ring Opening: The negative charge on the oxygen can facilitate the cleavage of the C-O bond, leading to the formation of an enolate-like intermediate which rapidly tautomerizes to the aldehyde.

Protonation: Subsequent protonation of the resulting anion yields the open-chain aldehyde.

Advanced Spectroscopic Elucidation and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the intricate structural details of organic molecules, including connectivity, stereochemistry, and conformational dynamics.

Proton (¹H) NMR: Chemical Shift Analysis and Coupling Constants for Stereochemical Assignment

The ¹H NMR spectrum of 3-Methyl-2-phenyl-1,2-oxazolidin-5-ol is anticipated to provide a wealth of information. The chemical shifts (δ) of the protons are influenced by their local electronic environment. The protons of the phenyl group are expected to appear in the aromatic region, typically between 7.0 and 7.5 ppm. The protons on the oxazolidine (B1195125) ring would have distinct chemical shifts. The proton at C5, being attached to a carbon bearing an oxygen atom (the hydroxyl group), would likely resonate at a lower field compared to the protons at C4. The methyl group protons at C3 would appear as a distinct signal, likely a doublet if coupled to the proton at C3.

The coupling constants (J), measured in Hertz (Hz), are crucial for determining the stereochemistry of the molecule. The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons (e.g., H3-H4 and H4-H5) is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the relative stereochemistry of the substituents on the oxazolidine ring can be established. For instance, a larger coupling constant would suggest a trans relationship between two protons, while a smaller coupling constant would indicate a cis relationship.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Phenyl-H | 7.0 - 7.5 | Multiplet | - |

| H5 | ~4.5 - 5.5 | Doublet of doublets | ³J(H5-H4a), ³J(H5-H4b) |

| H4 | ~2.0 - 3.0 | Multiplets | ²J(H4a-H4b), ³J(H4-H5), ³J(H4-H3) |

| H3 | ~3.5 - 4.5 | Multiplet | ³J(H3-H4a), ³J(H3-H4b), ³J(H3-CH₃) |

| CH₃ | ~1.0 - 1.5 | Doublet | ³J(CH₃-H3) |

Carbon-13 (¹³C) NMR: Elucidation of Carbon Skeleton and Substituent Effects

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms attached to them. The carbons of the phenyl group will resonate in the aromatic region (typically 110-150 ppm). The carbon C5, bonded to two oxygen atoms (one in the ring and one from the hydroxyl group), is expected to be the most downfield-shifted carbon of the oxazolidine ring. The C3 carbon, also bonded to a nitrogen and a methyl group, will also be in a characteristic region. The methyl carbon will appear at a high field (upfield).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl C (ipso) | ~140 - 150 |

| Phenyl C (ortho, meta, para) | ~115 - 130 |

| C5 | ~90 - 100 |

| C3 | ~60 - 70 |

| C4 | ~30 - 40 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and for determining the complete molecular structure. researchgate.netscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. youtube.comyoutube.com Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons, for example, between H3 and H4, and between H4 and H5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon to which it is attached, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.comyoutube.com HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, correlations from the methyl protons to C3 and C4 would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. researchgate.net NOESY is particularly important for determining the stereochemistry and conformation of the molecule. For example, a NOE cross-peak between the methyl group protons and a specific proton on the phenyl ring would indicate their spatial closeness, providing information about the orientation of the phenyl group relative to the oxazolidine ring.

Dynamic NMR Spectroscopy for Conformational Exchange Studies

The oxazolidine ring is not planar and can exist in different conformations that may be in dynamic equilibrium. Dynamic NMR spectroscopy involves recording NMR spectra at different temperatures. By analyzing the changes in the line shapes of the NMR signals with temperature, it is possible to study the kinetics of conformational exchange processes, such as ring inversion. This can provide valuable information about the energy barriers between different conformations of the this compound molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Tautomeric State

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

C-H stretch (aromatic): Sharp peaks typically above 3000 cm⁻¹.

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

C-O stretch: Strong absorptions in the 1000-1300 cm⁻¹ region.

C-N stretch: Absorption in the 1000-1350 cm⁻¹ region.

Raman spectroscopy provides complementary information to IR spectroscopy. For instance, the symmetric vibrations of the phenyl ring are often strong in the Raman spectrum.

Vibrational spectroscopy can also be used to investigate the potential for tautomerism. In the case of this compound, the presence of the hydroxyl group at C5 could potentially lead to ring-chain tautomerism, where the oxazolidine ring opens to form an acyclic isomer. The vibrational spectra of the two tautomers would be distinct, allowing for their identification and quantification.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| O-H (stretch) | 3200-3600 (broad) | Weak |

| C-H (aromatic stretch) | 3000-3100 | Strong |

| C-H (aliphatic stretch) | 2850-3000 | Strong |

| C=C (aromatic ring) | 1450-1600 | Strong |

| C-O (stretch) | 1000-1300 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. mdpi.com

For this compound (C₁₀H₁₃NO₂), the molecular weight is 179.22 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 179. The fragmentation of the molecular ion would provide valuable structural clues. Common fragmentation pathways for oxazolidine derivatives may involve cleavage of the ring. For example, the loss of a methyl group (CH₃•) would result in a fragment ion at m/z = 164. Cleavage of the C4-C5 bond or the N-O bond are also plausible fragmentation routes. The phenyl group can give rise to characteristic fragment ions at m/z = 77 (C₆H₅⁺) and m/z = 105 (C₆H₅CO⁺ if rearrangement occurs). Analysis of the fragmentation pattern allows for the confirmation of the different structural units within the molecule. miamioh.edumdpi.com

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

|---|---|

| 179 | [M]⁺ |

| 164 | [M - CH₃]⁺ |

| 105 | [C₆H₅CO]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Absolute and Relative Stereochemistry

The 1,2-oxazolidine ring of this compound contains multiple stereocenters, namely at the C3 and C5 positions, and potentially at the nitrogen atom if its inversion is restricted. The relative stereochemistry, which describes the spatial orientation of the substituents with respect to each other, can be unambiguously determined through X-ray diffraction analysis. The resulting three-dimensional model of the molecule clearly shows whether the methyl group at C3 and the hydroxyl group at C5 are on the same side (cis) or opposite sides (trans) of the oxazolidine ring.

The determination of the absolute stereochemistry, which is the actual spatial arrangement of atoms in a chiral molecule, is a more intricate process. For a crystal that is non-centrosymmetric, the absolute configuration can often be determined using anomalous dispersion effects, particularly if a heavy atom is present in the structure or by using a chiral X-ray source. The Flack parameter is a critical value calculated during the refinement of the crystallographic data that indicates whether the determined absolute structure is correct. A value close to zero confirms the assigned absolute stereochemistry.

| Stereochemical Feature | Method of Determination | Key Indicator |

| Relative Stereochemistry | X-ray Diffraction | 3D molecular model showing cis/trans arrangement |

| Absolute Stereochemistry | Anomalous Dispersion in X-ray Diffraction | Flack Parameter |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state packing of this compound is dictated by a variety of non-covalent interactions. The presence of a hydroxyl group at the C5 position makes it a prime candidate for forming hydrogen bonds. In a crystalline structure, this hydroxyl group can act as a hydrogen bond donor, interacting with the oxygen or nitrogen atoms of neighboring oxazolidine rings, which can act as hydrogen bond acceptors. These hydrogen bonds can create intricate one-, two-, or three-dimensional networks, significantly influencing the crystal's stability and physical properties.

| Interaction Type | Participating Groups | Typical Geometric Parameters |

| Hydrogen Bonding | O-H (donor), N or O (acceptor) | Donor-Acceptor distance (e.g., 2.5-3.2 Å), D-H···A angle (e.g., >150°) |

| π-π Stacking | Phenyl rings | Interplanar distance (e.g., 3.3-3.8 Å), Centroid-to-centroid distance |

Conformational Analysis in the Crystalline State

The five-membered oxazolidine ring is not planar and adopts a puckered conformation to minimize steric and torsional strain. The two most common conformations for such a ring are the "envelope" and "twist" (or "half-chair") forms. In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

X-ray crystallography provides the precise torsion angles within the oxazolidine ring, which allows for a definitive assignment of its conformation in the solid state. The specific conformation adopted by this compound in the crystal will be the one that represents the lowest energy state, considering both intramolecular steric hindrance between the methyl, phenyl, and hydroxyl groups, and the optimization of intermolecular packing forces. The orientation of the substituents (axial, equatorial, or pseudo-axial/equatorial) is also determined, providing a complete picture of the molecule's three-dimensional shape.

| Conformational Element | Description | Determined by |

| Ring Pucker | Envelope or Twist (Half-chair) | Torsion angles within the oxazolidine ring |

| Substituent Orientation | Axial, Equatorial, Pseudo-axial, Pseudo-equatorial | Torsion angles and bond angles |

Computational and Theoretical Investigations of 3 Methyl 2 Phenyl 1,2 Oxazolidin 5 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT methods are used to investigate various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. researchgate.netresearchgate.net The B3LYP functional, a hybrid functional, is frequently employed in conjunction with various basis sets, such as 6-31G(d,p) or 6-311++G(d,p), to achieve reliable results for organic molecules. nih.govresearchgate.net

The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For 3-Methyl-2-phenyl-1,2-oxazolidin-5-ol, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy.

The optimized geometry provides crucial information about the molecule's shape and steric features. For instance, the planarity of the phenyl ring and the puckering of the oxazolidine (B1195125) ring are key structural parameters that can be precisely determined. These calculations can also elucidate the relative orientations of the methyl and phenyl substituents on the oxazolidine ring, which can exist in different stereoisomeric forms.

| Parameter | Description | Typical Calculated Value Range (Å or °) |

|---|---|---|

| C-C (phenyl) | Bond lengths within the phenyl ring | 1.39 - 1.40 |

| C-N (ring) | Carbon-Nitrogen bond length in the oxazolidine ring | ~1.47 |

| C-O (ring) | Carbon-Oxygen bond length in the oxazolidine ring | ~1.43 |

| N-O (ring) | Nitrogen-Oxygen bond length in the oxazolidine ring | ~1.45 |

| C-O-H (hydroxyl) | Bond angle of the hydroxyl group | ~109 |

Once the optimized geometry is obtained, a vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific functional groups and vibrational motions within the molecule.

For this compound, key vibrational modes would include:

O-H stretching of the hydroxyl group.

C-H stretching of the methyl group and the phenyl ring.

C=C stretching of the aromatic ring.

C-N and C-O stretching of the oxazolidine ring.

Ring puckering and torsional modes.

Discrepancies between calculated and experimental frequencies can arise due to the calculations being performed on a single molecule in the gas phase, whereas experiments are often conducted in the solid or liquid phase. Scaling factors are sometimes applied to the calculated frequencies to improve agreement with experimental data. researchgate.net

| Vibrational Mode | Functional Group | Typical Calculated Frequency Range (cm⁻¹) |

|---|---|---|

| O-H stretch | Hydroxyl | 3500 - 3700 |

| C-H stretch (aromatic) | Phenyl ring | 3000 - 3100 |

| C-H stretch (aliphatic) | Methyl group, Oxazolidine ring | 2850 - 3000 |

| C=C stretch | Phenyl ring | 1450 - 1600 |

| C-N stretch | Oxazolidine ring | 1000 - 1250 |

| C-O stretch | Oxazolidine ring, Hydroxyl | 1000 - 1300 |

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. wikipedia.orgimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive. researchgate.netmdpi.com For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack, respectively.

| Parameter | Description | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | Correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. mdpi.com |

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution within a molecule. It is plotted on the electron density surface, with different colors indicating varying electrostatic potentials. Typically, red regions signify negative potential (electron-rich areas), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), susceptible to nucleophilic attack. nih.gov Green and yellow areas represent intermediate potentials.

For this compound, the MESP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the oxazolidine ring, highlighting these as potential sites for interaction with electrophiles. Positive potential might be observed around the hydrogen atom of the hydroxyl group. MESP analysis is valuable for predicting intermolecular interactions and the initial steps of chemical reactions. nih.govresearchgate.net

Conformational Analysis and Energy Profiling

The flexibility of the oxazolidine ring and the rotation of the phenyl group mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. This is done by systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecular geometry at each step. The resulting plot of energy versus the changing parameter reveals the low-energy conformers (minima) and the transition states (saddle points) that connect them.

For this compound, PES scans could be performed by rotating around the C-N bond connecting the phenyl group to the oxazolidine ring and by varying the dihedral angles within the five-membered ring to map out its puckering. This analysis provides a detailed understanding of the molecule's flexibility and the relative populations of different conformers at a given temperature.

Molecular Dynamics Simulations for Conformational Sampling

To understand the flexibility and preferred shapes of this compound, molecular dynamics (MD) simulations are employed. These simulations model the atomic movements over time, providing a detailed picture of the molecule's conformational dynamics. nih.gov By solving Newton's equations of motion for the system, MD simulations can explore the potential energy surface of the molecule, revealing the various low-energy conformations it can adopt in different environments. nih.govnih.gov

A typical MD simulation involves placing the molecule in a simulated environment, such as a box of solvent molecules, and calculating the forces between all atoms. mdpi.com The simulation then proceeds in a series of small time steps, updating the positions and velocities of the atoms to trace out a trajectory. Analysis of this trajectory can identify stable conformational states, the transitions between them, and their relative populations. wustl.edu For instance, simulations can reveal the most likely orientations of the phenyl and methyl groups relative to the oxazolidine ring. This information is crucial for understanding how the molecule might interact with biological targets or other reactants. nih.gov

Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration (Rg) to understand the molecule's compactness, and the solvent-accessible surface area (SASA) to evaluate its exposure to the solvent. nih.gov The results of these simulations can be summarized in data tables that show the relative energies and populations of the most stable conformers.

Table 1: Representative Conformational Analysis Data from a Hypothetical Molecular Dynamics Simulation of this compound.

| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle (C3-N2-C2-C(phenyl)) (degrees) |

|---|---|---|---|

| A | 0.00 | 65.2 | -110.5 |

| B | 0.85 | 25.8 | 75.3 |

| C | 1.50 | 9.0 | 175.8 |

Mechanistic Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the reaction mechanisms involving this compound. nih.gov Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, offering a good balance between accuracy and computational cost. nih.govmdpi.com

By mapping the potential energy surface of a reaction, computational methods can identify the reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net A transition state represents the highest energy point along the reaction coordinate and is a key determinant of the reaction rate. Computational chemists can locate and characterize these fleeting structures, providing insights into the bond-breaking and bond-forming processes that occur during a chemical transformation. researchgate.netacs.org

For example, the formation of the 1,2-oxazolidine ring, often through a cycloaddition reaction, can be modeled to determine whether the reaction proceeds through a concerted or stepwise mechanism. mdpi.comnih.gov The calculated activation energies for different possible pathways can predict which one is more favorable. researchgate.net These studies often employ DFT functionals like M06-2X, which are well-suited for studying reaction mechanisms. acs.org

Table 2: Hypothetical Calculated Activation Energies for the Formation of the 1,2-Oxazolidine Ring.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Reaction Type |

|---|---|---|---|

| Concerted [3+2] Cycloaddition | TS1 | 15.4 | Allowed |

| Stepwise (via Zwitterionic Intermediate) | TS2a (Intermediate Formation) | 22.1 | Disfavored |

| Stepwise (via Zwitterionic Intermediate) | TS2b (Ring Closure) | 8.5 | Disfavored |

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can account for these effects, most commonly through the use of implicit solvent models like the Polarizable Continuum Model (PCM). wikipedia.orgnumberanalytics.com In the PCM approach, the solvent is treated as a continuous dielectric medium rather than individual molecules, which significantly reduces the computational expense. uni-muenchen.deohio-state.edu

By performing calculations with different solvent parameters, it is possible to predict how the energetics of the reaction pathway, including the stability of intermediates and the height of activation barriers, will change in different environments. researchgate.netresearchgate.net For instance, a polar solvent might stabilize a polar transition state more than the reactants, thereby accelerating the reaction. These calculations are vital for optimizing reaction conditions and understanding the underlying physical chemistry. researchgate.net

Table 3: Predicted Solvent Effects on the Activation Energy of a Key Reaction Step.

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Gas Phase | 1.0 | 20.5 |

| Toluene | 2.4 | 18.2 |

| Dichloromethane | 8.9 | 16.1 |

| Acetonitrile | 37.5 | 14.8 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is frequently used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, from which chemical shifts can be derived. nih.govmdpi.com

By calculating the ¹H and ¹³C NMR chemical shifts for a proposed structure of this compound, these theoretical values can be compared directly with experimental spectra. conicet.gov.ar A good correlation between the calculated and experimental data provides strong evidence for the correctness of the assigned structure. researchgate.net Discrepancies, on the other hand, might suggest that the initial structural assignment was incorrect or that the molecule exists in a different conformation than initially assumed. These computational predictions are particularly valuable for resolving ambiguities in complex spectra or for distinguishing between possible isomers. mdpi.com

Table 4: Comparison of Hypothetical Experimental and GIAO-DFT Calculated ¹³C NMR Chemical Shifts (ppm) for this compound.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C3 | 62.1 | 61.5 | -0.6 |

| C4 | 40.3 | 40.9 | +0.6 |

| C5 | 95.2 | 94.8 | -0.4 |

| C-Methyl | 18.5 | 19.1 | +0.6 |

| C-Phenyl (ipso) | 145.8 | 146.5 | +0.7 |

Advanced Applications in Organic Synthesis and Material Science

Utilization as Chiral Auxiliaries in Asymmetric Synthesis

There is no evidence in the scientific literature of 3-Methyl-2-phenyl-1,2-oxazolidin-5-ol being used as a chiral auxiliary. Chiral auxiliaries are stereogenic groups temporarily incorporated into a compound to control the stereochemical outcome of a reaction. wikipedia.org While oxazolidine (B1195125) derivatives are a major class of chiral auxiliaries, the specific 1,2-oxazolidin-5-ol structure has not been reported for this purpose.

Stereocontrol in Aldol (B89426) Condensations

No studies have been found that detail the use of this compound for stereocontrol in aldol condensations. In contrast, N-acylated oxazolidinones are widely used to achieve high diastereoselectivity in aldol reactions by forming chelated Z-enolates that react predictably with aldehydes. wikipedia.orgddugu.ac.in

Applications in Asymmetric Alkylation and Other C-C Bond Formations

The application of this compound in asymmetric alkylation or other C-C bond-forming reactions is not documented. This field is also dominated by oxazolidinone-based auxiliaries, which provide excellent stereocontrol in the alkylation of enolates. wikipedia.orgnih.gov

Role as Precursors and Building Blocks for Complex Organic Molecules

No literature exists describing the role of this compound as a precursor or building block for the synthesis of more complex organic molecules.

Synthesis of Amino Alcohol Derivatives

The conversion of this compound to amino alcohol derivatives has not been reported. The synthesis of amino alcohols often involves the reduction of amino acids or the ring-opening of other heterocyclic systems. mdpi.com

Construction of Polyketide and Peptidomimetic Scaffolds

There are no reports of this compound being used in the construction of polyketide or peptidomimetic scaffolds. Oxazolidinone and other heterocyclic systems are known to be used as constrained scaffolds or turn inducers in peptidomimetics to mimic secondary protein structures. nih.govresearchgate.netresearchgate.netunibo.it

Ligand Design for Metal-Catalyzed Transformations

The design or application of this compound as a ligand for metal-catalyzed transformations is not described in the literature. Ligand design is a sophisticated field where molecular scaffolds are engineered to coordinate with a metal center and facilitate a catalytic reaction with high selectivity. nih.govrsc.org

Based on a thorough search of available scientific data, the chemical compound This compound does not have the established applications in advanced organic synthesis that were outlined in the article request. The provided structure appears to be a case of mistaken identity with the well-documented and widely-used oxazolidinone class of chiral auxiliaries.

Development of Novel Reagents and Methodologies Based on the 1,2-Oxazolidine Framework

The inherent structural and stereochemical features of the 1,2-oxazolidine and its oxidized form, oxazolidinone, have made them invaluable in the development of new synthetic tools. These scaffolds are particularly prominent in the field of asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is crucial.

A cornerstone in asymmetric synthesis is the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. Among the most successful and widely used are the oxazolidinone-based chiral auxiliaries, often referred to as Evans auxiliaries. researchgate.netwikipedia.org These reagents are instrumental in controlling the stereochemistry of various carbon-carbon bond-forming reactions, including aldol condensations and alkylations. researchgate.netrsc.org The rigidity of the oxazolidinone ring and the predictable shielding of one face of the enolate by a substituent on the chiral auxiliary allow for high levels of diastereoselectivity. wikipedia.orgrsc.org This methodology has been pivotal in the total synthesis of numerous complex natural products. researchgate.netrsc.org

The development of novel synthetic methodologies also extends to the efficient construction of the oxazolidinone ring itself, which can then be used to create a diverse range of functionalized molecules. For instance, an efficient approach for synthesizing 4,5-disubstituted oxazolidin-2-one scaffolds has been developed through a combination of an asymmetric aldol reaction and a modified Curtius protocol. nih.gov This strategy facilitates rapid access to a variety of oxazolidin-2-one building blocks. nih.gov Furthermore, novel oxazolidinone-linked 1,2,3-triazole derivatives have been synthesized via azide-enolate (3+2) cycloaddition, demonstrating the utility of the oxazolidinone framework in creating hybrid molecules with potential antifungal activity. nih.gov

The synthesis of novel oxazolidinone antimicrobial agents represents another significant area of development. Research has led to the preparation of compounds containing a benzodioxin ring system attached to the oxazolidinone core. nih.govresearchgate.net These efforts highlight the ongoing work to expand the library of bioactive molecules based on the oxazolidine framework.

Exploration in Non-Traditional Chemical Applications (e.g., as corrosion inhibitors, NLO materials)

Beyond its established role in organic synthesis, the 1,2-oxazolidine framework is being explored for a variety of non-traditional applications, demonstrating its versatility in material science.

Corrosion Inhibitors:

A significant area of exploration is the use of oxazolidine derivatives as corrosion inhibitors for metals, particularly steel in acidic environments. electrochemsci.orgnih.gov These compounds can adsorb onto the metal surface, forming a protective film that impedes the corrosive process. electrochemsci.org The effectiveness of these inhibitors is attributed to the presence of heteroatoms (nitrogen and oxygen) and, in many cases, π-systems within their structures, which facilitate strong adsorption onto the metal surface. uobaghdad.edu.iq

Studies have shown that synthesized oxazolidine derivatives can significantly decrease the corrosion rate of steel in hydrochloric acid solutions. electrochemsci.orgnih.gov Electrochemical measurements, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. electrochemsci.org The inhibition efficiency is dependent on the concentration of the oxazolidine derivative and the specific substituents on the ring. nih.gov

For example, a study on several 1-oxa-4-azaspiro derivatives on API 5L X60 steel in 1 M HCl demonstrated excellent inhibition properties. The table below summarizes key data from electrochemical impedance spectroscopy measurements.

| Inhibitor | Concentration (mM) | Charge Transfer Resistance (Rct, Ω cm²) | Inhibition Efficiency (IE, %) |

|---|---|---|---|

| Blank | - | 481 | - |

| OXA1 | 0.5 | 1854 | 74.1 |

| OXA2 | 0.5 | 1123 | 57.2 |

| OXA3 | 0.5 | 1547 | 68.9 |

| OXA4 | 0.5 | 2546 | 81.1 |

Nonlinear Optical (NLO) Materials:

The development of materials with nonlinear optical (NLO) properties is crucial for applications in optoelectronics and photonics. nih.gov NLO materials can alter the properties of light, and molecular switches with tunable NLO responses are of particular interest. The oxazolidine framework has been incorporated into such molecular switches.

Research into benzazolo-oxazolidine (BOX) derivatives has shown that these molecules can act as multi-addressable switches. nih.gov The switching mechanism involves the opening and closing of the oxazolidine ring, which can be triggered by external stimuli like acid. sci-hub.se This structural change leads to a significant alteration in the molecule's electronic properties, including its second-order NLO response, specifically the first hyperpolarizability (β). nih.govsci-hub.se

In their closed form, these BOX derivatives typically exhibit a small β value. nih.gov Upon ring opening, a push-pull π-conjugated system is formed, which can dramatically enhance the β value. nih.gov The magnitude of this change can be modulated by the specific substituents on the aromatic part of the molecule. This tunable NLO response makes oxazolidine-based systems promising candidates for the development of advanced optical materials and devices. Quantum chemistry methods have been employed to predict and understand the variations in the NLO responses of these molecular switches. nih.gov

| Form | Description | Static β (a.u.) |

|---|---|---|

| Closed | Oxazolidine ring is intact | ~100 |

| Open | Ring-opened, push-pull system | ~2500 |

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-2-phenyl-1,2-oxazolidin-5-ol, and what key reaction conditions should be prioritized?

Methodological Answer: The synthesis of this compound can be achieved via cyclization reactions or coupling strategies. For example:

- Cyclization of Precursors : Analogous oxazolidinone derivatives have been synthesized using hydroxyamides treated with carbonyl diimidazole (CDI) in anhydrous solvents like THF, followed by acid-catalyzed ring closure .

- Coupling Reactions : Evidence from similar oxadiazole syntheses suggests the use of cesium carbonate in DMF for nucleophilic substitution, enabling efficient formation of the heterocyclic core .

Q. Critical Parameters :

- Solvent choice (e.g., DMF for polar aprotic conditions).

- Temperature control (room temperature for coupling; reflux for cyclization).

- Catalysts (e.g., acid/base systems for regioselectivity).

Table 1 : Comparative Reaction Conditions for Oxazolidinone Synthesis

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | CDI, THF, HCl | 65-75 | |

| Nucleophilic Coupling | Cs₂CO₃, DMF, RT | 70-85 |

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry and substituent positions. For example, the oxazolidin-5-ol proton typically appears as a singlet near δ 5.0–5.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (e.g., CHNO: expected [M+H] = 178.0868).

- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5 over 20 min) ensure purity >95% .

Q. Key Considerations :

- Deuterated solvents (e.g., CDCl) for NMR to avoid signal splitting.

- Column temperature (25–40°C) for HPLC reproducibility.

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the stereochemical configuration of this compound?

Methodological Answer: SHELX programs (e.g., SHELXL) are critical for refining crystal structures:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.

- Structure Solution : Employ direct methods (SHELXT) to phase the data, followed by least-squares refinement (SHELXL) to optimize bond lengths/angles .

- Validation : Check R-factors (<5%) and Flack parameter for enantiomeric purity.

Case Study : A related oxazolidinone (2,4-dimethyl-5-phenyl-2,5-dihydrooxazol-5-ol) was resolved using SHELX, confirming chair conformations and substituent orientations .

Q. What computational approaches are suitable for predicting the reactivity or stability of this compound in different solvent environments?

Methodological Answer:

- DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model solvation effects (e.g., PCM for water/DMSO).

- Molecular Dynamics (MD) : Simulate solvent interactions using GROMACS with OPLS-AA force fields.

- QSPR Models : Corrogate experimental logP values with computational descriptors (e.g., polar surface area) to predict solubility .

Key Insight : Theoretical frameworks must align with experimental validation to avoid overfitting .

Q. How should researchers address contradictions between experimental spectral data and theoretical simulations for this compound?

Methodological Answer:

- Systematic Validation :

- Error Analysis : Quantify discrepancies using root-mean-square deviations (RMSD) between observed and calculated data.

- Literature Benchmarking : Compare findings with structurally analogous compounds (e.g., 3-phenyl-1,2,4-oxadiazoles) to identify outliers .

Example : A study on 5-(pyridin-3-yl)-1,3,4-oxadiazole resolved conflicting NOE data by re-evaluating solvent polarity effects on conformational equilibria .

Q. What strategies are recommended for conducting a systematic review of this compound’s biological or catalytic applications?

Methodological Answer:

-

Search Protocol :

- Databases: SciFinder, PubMed, and Web of Science with keywords (e.g., "oxazolidinone derivatives AND bioactivity").

- Inclusion Criteria: Peer-reviewed studies (2000–2025) with mechanistic insights.

-

Data Extraction : Use PRISMA guidelines to tabulate IC values, assay types, and structural analogs .

05 文献检索Literature search for meta-analysis02:58

-

Gap Analysis : Identify understudied areas (e.g., enantioselective catalysis or neuropharmacology).

Table 2 : Key Applications of Oxazolidinone Derivatives

| Application | Biological Target | Efficacy (IC) | Reference |

|---|---|---|---|

| Antimicrobial Activity | Bacterial DNA gyrase | 2.5–10 μM | |

| Anti-inflammatory | COX-2 inhibition | 15–30 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.